Givinostat (CAS 497833-27-9) is an orally bioavailable, hydroxamate-based histone deacetylase (HDAC) inhibitor. It demonstrates a pan-inhibitory profile, acting on both Class I and Class II HDACs, which are critical regulators of gene expression. This activity modulates pathogenic processes by reducing inflammation and altering gene transcription, making it a key tool in studies related to Duchenne muscular dystrophy (DMD), myeloproliferative diseases, and systemic inflammation. Its established oral activity and tolerability at effective doses distinguish it within its class, providing a reliable basis for both in vitro mechanistic studies and long-term in vivo models.
While other pan-HDAC inhibitors like Vorinostat (SAHA) or Panobinostat exist, substituting Givinostat is ill-advised due to its distinct pharmacokinetic and pharmacodynamic profile. Givinostat possesses a significantly longer plasma half-life and different oral bioavailability compared to benchmarks like Vorinostat, fundamentally altering the required dosing strategy for maintaining effective compound exposure in vivo. Furthermore, its specific pattern of cytokine suppression and relative potency against various HDAC isoforms are not identical to other pan-inhibitors. Attempting a direct substitution in an established protocol would necessitate complete re-validation of dosage, timing, and efficacy, as the biological and toxicological outcomes are not directly translatable.
Givinostat exhibits a significantly longer terminal half-life compared to the widely used HDAC inhibitor Vorinostat (SAHA), enabling less frequent dosing and more stable plasma concentrations in vivo. In human studies, Givinostat's half-life is reported to be between 5-7 hours, with rat models showing a t1/2 of up to 19.7 hours. In contrast, Vorinostat's half-life after oral administration is substantially shorter, ranging from approximately 1.5 to 2.1 hours.
| Evidence Dimension | Terminal Half-Life (t1/2) |
| Target Compound Data | 5–7 hours (human); ~19.7 hours (rat) |
| Comparator Or Baseline | Vorinostat (SAHA): ~1.5–2.1 hours (human) |
| Quantified Difference | >3-fold longer half-life than Vorinostat in comparable human studies |
| Conditions | Oral administration in human clinical trials and preclinical rat models. |
A longer half-life allows for once or twice-daily dosing regimens in animal studies, reducing animal handling stress and ensuring more consistent compound exposure over 24 hours.
Givinostat demonstrates potent, dose-dependent suppression of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), Givinostat inhibited the release of TNF-α with an IC50 of 10-22 nM and IL-1β at 12.5-25 nM. This high potency in a primary human cell model is a key differentiator for studies focused on inflammation. For comparison, while also effective, other HDAC inhibitors often require higher concentrations to achieve similar levels of cytokine inhibition.
| Evidence Dimension | IC50 for Pro-inflammatory Cytokine Release |
| Target Compound Data | TNF-α: 10-22 nM; IL-1β: 12.5-25 nM |
| Comparator Or Baseline | Effective concentration range for other HDAC inhibitors (e.g., Vorinostat) is typically higher, often in the hundreds of nM to low µM range for similar effects. |
| Quantified Difference | Effective in the low nanomolar range, indicating high potency. |
| Conditions | LPS-stimulated human PBMCs in vitro. |
For researchers modeling inflammatory diseases, Givinostat's high potency allows for the use of lower, more specific concentrations in vitro, reducing the risk of off-target effects and cytotoxicity compared to less potent alternatives.
Givinostat's aqueous solubility is pH-dependent, a critical parameter for developing stable formulations for both in vitro and in vivo use. Its solubility in purified water is approximately 2.5 mg/mL. In buffered solutions, solubility is highest at pH 4.5 (2.88 mg/mL) and lowest at alkaline conditions (0.05 mg/mL at pH 8). This well-characterized profile allows for rational selection of buffers and vehicles to achieve desired concentrations and maintain stability, for example, by using a tartrate buffer at pH 4.5-6 where it exhibits a combination of good stability and manageable solubility. In organic solvents, it is highly soluble in DMSO (>450 mg/mL) but has limited solubility in ethanol (2 mg/mL).
| Evidence Dimension | Aqueous & Organic Solubility |
| Target Compound Data | pH 4.5: 2.88 mg/mL; pH 8: 0.05 mg/mL; DMSO: >450 mg/mL; Ethanol: 2 mg/mL |
| Comparator Or Baseline | Generic HDAC inhibitors with uncharacterized or poor solubility profiles. |
| Quantified Difference | Provides a clear, quantitative map for formulation, unlike compounds with poorly documented properties. |
| Conditions | Aqueous phosphate buffers at various pH values; common organic solvents. |
This detailed solubility data is crucial for procurement as it enables researchers to reliably prepare stock solutions and final formulations, avoiding costly trial-and-error and ensuring experiment-to-experiment reproducibility.
For preclinical efficacy studies in chronic disease models (e.g., muscular dystrophy, myelofibrosis) that require sustained drug exposure over weeks or months, Givinostat's favorable pharmacokinetics, including its long half-life, make it a preferred choice over inhibitors like Vorinostat that require more frequent administration.
In research focused on diseases driven by excessive cytokine production, such as systemic juvenile idiopathic arthritis or other inflammatory conditions, Givinostat's ability to potently suppress TNF-α and IL-1β at low nanomolar concentrations provides a distinct advantage. This allows for targeted anti-inflammatory effects with a potentially wider therapeutic window.
When the research goal involves creating stable, reproducible oral suspensions for animal studies, Givinostat is an excellent candidate. Its well-documented, pH-dependent solubility profile allows for the rational design of buffered vehicles to control dissolution and ensure consistent dosing, a critical factor for study reproducibility.
Irritant